WDR5-MYC Protein-Protein Interaction: Ligand Efficiency and Structural Engagement
1-Cyclohexylbenzodiazole-5-carboxylic acid was identified as a fragment hit in an NMR-based screen against the WDR5-MYC interaction. While no quantitative affinity data was disclosed in the primary report [1], the compound's co-crystal structure (PDB 6UHY, resolution 1.26 Å) provides atomic-level validation of its binding mode. Compared to the unsubstituted benzimidazole core, the N-1 cyclohexyl group engages in extensive hydrophobic contacts with WDR5 residues, a feature absent in simpler analogs like 1H-benzimidazole-5-carboxylic acid.
| Evidence Dimension | Structural Engagement (X-ray Crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure with WDR5 (PDB 6UHY) showing cyclohexyl group in hydrophobic pocket |
| Comparator Or Baseline | 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6) - No reported WDR5 co-crystal structure |
| Quantified Difference | Presence of a validated, high-resolution binding mode vs. absence of any structural evidence |
| Conditions | WDR5 protein (human) complexed with fragment; X-ray diffraction at 1.26 Å |
Why This Matters
Validated structural engagement is a critical selection criterion for structure-based drug design; this compound provides a confirmed starting point that unsubstituted analogs do not.
- [1] Chacón Simón, S., et al. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. J. Med. Chem., 63, 4315-4333. View Source
